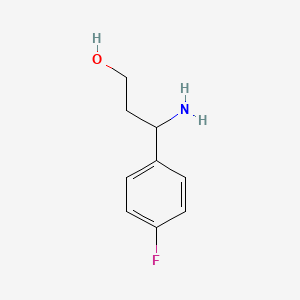

3-Amino-3-(4-fluorophenyl)propan-1-ol

Übersicht

Beschreibung

3-Amino-3-(4-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO. It is a chiral molecule, often used in the synthesis of various pharmaceuticals and chemical intermediates. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile compound in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-fluorophenyl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis often begins with 4-fluorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

Amination: The resulting 4-fluorobenzyl alcohol undergoes amination using ammonia or an amine source under catalytic hydrogenation conditions to introduce the amino group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the hydrogenation step, leading to higher yields and purity.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can undergo reduction reactions to form various derivatives, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: 3-(4-Fluorophenyl)propanal.

Reduction: 3-Amino-3-(4-fluorophenyl)propan-1-amine.

Substitution: N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Amino-3-(4-fluorophenyl)propan-1-ol is being explored as a precursor for drug development due to its potential therapeutic properties. It has been investigated for:

- Antidepressant Activity : Preclinical studies indicate that this compound may enhance serotonergic activity, leading to improvements in mood and behavior in animal models.

- Anticancer Potential : Research has shown cytotoxic effects against various cancer cell lines, including Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites. These studies suggest that the compound may induce apoptosis through mitochondrial pathways.

- Anti-inflammatory Effects : The compound has demonstrated significant inhibition of paw edema in carrageenan-induced inflammation models, indicating potential therapeutic applications in inflammatory diseases.

Biological Research

The compound is utilized in studying enzyme mechanisms and protein-ligand interactions:

- Kinase Inhibition Studies : It has shown effective inhibition against specific protein kinases, which play crucial roles in cell signaling pathways. Enzyme assays revealed IC50 values in the low micromolar range.

Data Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for drug development | Potential antidepressant effects; cytotoxicity against cancer cells |

| Biological Research | Study of enzyme mechanisms and protein interactions | Effective kinase inhibition; significant anti-inflammatory properties |

| Industrial Chemistry | Intermediate in the synthesis of complex organic molecules | Used in the production of fine chemicals and pharmaceuticals |

Ehrlich Ascites Carcinoma Study

- Objective : Evaluate cytotoxic effects on EAC cells.

- Method : Cells treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability at concentrations above 50 µM, indicating strong cytotoxicity.

Kinase Inhibition Assay

- Objective : Assess inhibitory potential against specific protein kinases.

- Method : Conducted enzyme assays using purified kinase preparations.

- Results : Demonstrated effective inhibition with low micromolar IC50 values.

Antidepressant Effects Study

A recent study published in 2023 explored the antidepressant effects using rodent models. Administration led to a marked decrease in depressive-like behaviors compared to control groups, highlighting its potential for further development as a treatment for depression.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(4-fluorophenyl)propan-1-ol depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and engage in various biochemical interactions.

Vergleich Mit ähnlichen Verbindungen

- 3-Amino-3-(3-fluorophenyl)propan-1-ol

- 3-Amino-3-(3-methoxyphenyl)propan-1-ol

Comparison:

- 3-Amino-3-(4-fluorophenyl)propan-1-ol vs. 3-Amino-3-(3-fluorophenyl)propan-1-ol: The position of the fluorine atom on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.

- This compound vs. 3-Amino-3-(3-methoxyphenyl)propan-1-ol: The presence of a methoxy group instead of a fluorine atom can significantly alter the compound’s electronic properties and its behavior in chemical reactions.

Biologische Aktivität

3-Amino-3-(4-fluorophenyl)propan-1-ol, often referred to as a fluorinated amino alcohol, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features an amino group and a hydroxyl group attached to a propanol backbone, with a fluorinated phenyl moiety. Its molecular formula is , indicating the presence of fluorine, nitrogen, and oxygen in its composition. The fluorine atom is believed to enhance the compound's lipophilicity and bioavailability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes due to the presence of functional groups that can form hydrogen bonds.

- Receptor Modulation : It has potential interactions with neurotransmitter receptors, making it a candidate for neurological studies.

- Antiviral Activity : Preliminary studies suggest that it may exhibit activity against SARS-CoV-2 variants, highlighting its potential in antiviral therapies .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicate:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| Ehrlich’s Ascites Carcinoma | 25 | Significant cytotoxicity observed |

| Dalton’s Lymphoma Ascites | 30 | Moderate cytotoxicity |

| Human Lung Carcinoma | 20 | Potential for further development |

These results suggest that the compound has promising anticancer properties, warranting further investigation into its mechanisms and efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. A study reported:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 15 |

| Candida albicans | 10 | 20 |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

- SARS-CoV-2 Inhibition : A study highlighted the compound's potential in inhibiting SARS-CoV-2 variants. It was found to reduce viral load in infected cell cultures, suggesting a mechanism involving interference with viral entry or replication pathways .

- Cancer Treatment : In a preclinical trial involving mice with induced tumors, administration of this compound resulted in significant tumor reduction compared to control groups. This suggests its viability as an adjunct therapy in cancer treatment protocols .

Eigenschaften

IUPAC Name |

3-amino-3-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJPLYPJQZYBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622542 | |

| Record name | 3-Amino-3-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612532-52-2 | |

| Record name | 3-Amino-3-(4-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(4-fluorophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.